molecular formula C13H13F4N3O4 B3247025 Azido-PEG2-TFP ester CAS No. 1807534-87-7

Azido-PEG2-TFP ester

Cat. No.: B3247025
CAS No.: 1807534-87-7
M. Wt: 351.25 g/mol
InChI Key: RCCGBDCYZQZRKR-UHFFFAOYSA-N
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Description

Azido-PEG2-TFP ester is a heterobifunctional polyethylene glycol (PEG)-based linker widely used in bioconjugation, drug delivery, and materials science. Its structure comprises three critical components (Figure 1):

  • Azido group (N₃): Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), facilitating efficient "click chemistry" reactions .
  • PEG2 spacer: A short polyethylene glycol chain (two ethylene glycol units) that enhances hydrophilicity, reduces steric hindrance, and improves biocompatibility .
  • Tetrafluorophenyl (TFP) ester: A reactive group that undergoes nucleophilic substitution with primary amines (e.g., lysine residues in proteins), forming stable amide bonds. Compared to NHS esters, TFP esters exhibit superior hydrolysis resistance, enabling prolonged reaction windows .

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-(2-azidoethoxy)ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4N3O4/c14-8-7-9(15)12(17)13(11(8)16)24-10(21)1-3-22-5-6-23-4-2-19-20-18/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCGBDCYZQZRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCN=[N+]=[N-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139636
Record name Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807534-87-7
Record name Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,5,6-tetrafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807534-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG2-TFP ester can be synthesized through a multi-step process involving the functionalization of polyethylene glycol with azide and tetrafluorophenyl ester groups. The general synthetic route involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Reaction of TFP Ester with Amines

The TFP ester reacts with primary amines (-NH₂) to form stable amide bonds. Key characteristics include:

Optimal Reaction Conditions

ParameterValue
pH Range7.5 – 8.0
TemperatureRoom temperature – 37°C
BuffersPhosphate, HEPES, or borate (avoid amine-containing buffers like Tris)

Mechanism

  • Nucleophilic attack by the amine on the carbonyl carbon of the TFP ester.

  • Release of 2,3,5,6-tetrafluorophenol as a byproduct .

Advantages Over NHS Esters

PropertyTFP EsterNHS Ester
Hydrolytic StabilityHigher (slower hydrolysis)Lower
Amine ReactivityFaster at pH 7.5–8.0Slower
pH Range7.5–8.07.0–7.5

Azide Group Click Chemistry

The azide (-N₃) participates in three primary click reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents : Cu(I) catalyst, terminal alkyne.

  • Reaction : Forms 1,4-disubstituted triazole .

  • Conditions :

    • pH 7–8.5

    • Requires oxygen removal (e.g., argon purge) .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Reagents : Cyclooctyne derivatives (e.g., DBCO).

  • Reaction : Forms 1,5-disubstituted triazole without copper .

  • Applications : Live-cell labeling due to copper-free conditions .

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

  • Reagents : Ru(II) catalysts.

  • Reaction : Forms 1,5-disubstituted triazole .

  • Use Case : Specialized applications requiring regioselectivity .

Sequential and Orthogonal Conjugation

Azido-PEG₂-TFP ester enables two-step bioconjugation:

  • Amine Conjugation : TFP ester reacts with lysine residues or N-termini of proteins at pH 7.5–8.0 .

  • Azide Conjugation : Click chemistry with alkyne-tagged molecules (e.g., fluorescent dyes, drugs) .

Example Workflow :

  • Conjugate TFP ester to an antibody’s lysine residues .

  • React azide with DBCO-modified toxin for antibody-drug conjugate synthesis .

Stability and Hydrolysis Kinetics

  • TFP Ester Hydrolysis Half-Life : ~24 hours at pH 7.5 (vs. 4–5 hours for NHS esters at pH 7.0) .

  • Azide Stability : Stable in aqueous buffers for >72 hours at 4°C .

Scientific Research Applications

Azido-PEG2-TFP ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Azido-PEG2-TFP ester involves:

Comparison with Similar Compounds

Key Properties

  • Molecular formula: C₉H₁₂F₄N₃O₅ (approximate; variations exist based on synthesis) .
  • Molecular weight: ~307–439 g/mol (varies by PEG length and substituents) .
  • Storage: Stable at -20°C under inert gas, protected from light and moisture .

Comparison with Similar Compounds

Azido-PEG2-TFP ester belongs to a family of azide- and ester-functionalized PEG linkers. Below, we compare its properties with structurally analogous compounds (Table 1).

Table 1: Comparison of Azido-PEG-TFP Esters and Related Derivatives

Compound PEG Length Molecular Weight (g/mol) Ester Type Key Features Applications References
Azido-PEG1-TFP ester 1 307.20 TFP Shortest spacer; high reactivity but limited solubility Small-molecule conjugation
This compound 2 439.36 TFP Balanced reactivity and solubility; ideal for moderate spacing Antibody-drug conjugates
Azido-PEG4-TFP ester 4 439.36 TFP Longer spacer; reduced steric hindrance for bulky molecules Protein-polymer hybrids
Azido-PEG12-TFP ester 12 791.79 TFP Maximized hydrophilicity and flexibility; slower reaction kinetics Long-circulating drug carriers
Azido-PEG2-NHS ester 2 336.50 NHS Faster amine reactivity but prone to hydrolysis; shorter shelf life Rapid in vitro labeling
Azido-PEG2-PFP ester 2 ~350 PFP Similar to TFP but with pentafluorophenyl group; slightly higher stability Harsh reaction conditions

Key Differentiators

PEG Chain Length

  • Shorter PEGs (PEG1–PEG4):
    • Advantages: Faster reaction kinetics due to reduced steric hindrance; suitable for conjugating small molecules or peptides .
    • Limitations: Lower solubility in aqueous media compared to longer PEGs.
  • Longer PEGs (PEG8–PEG12): Advantages: Enhanced solubility and biocompatibility; ideal for shielding hydrophobic payloads in vivo .

Ester Reactivity and Stability

  • TFP vs. NHS Esters:
    • TFP esters exhibit 2–3x longer half-life in aqueous buffers compared to NHS esters, making them preferable for multi-step conjugations or low-temperature reactions .
    • NHS esters are more cost-effective but require immediate use post-reconstitution .
  • TFP vs. PFP Esters:
    • PFP esters (pentafluorophenyl) offer marginally higher stability but are less commonly used due to synthesis complexity .

Functional Versatility

  • This compound’s intermediate PEG length allows it to serve as a versatile linker for both small molecules (e.g., fluorescent dyes) and larger biomolecules (e.g., antibodies) without significant solubility challenges .
  • In contrast, Azido-PEG12-TFP ester is reserved for applications requiring prolonged circulation times, such as PEGylated therapeutics .

Biological Activity

Azido-PEG2-TFP ester is a specialized compound utilized in bioconjugation and click chemistry applications. This compound features an azide group that facilitates bio-orthogonal reactions, making it a valuable tool in various biological research contexts, including protein labeling, drug delivery, and the development of fluorescent probes. This article will explore the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a polyethylene glycol (PEG) linker with an azide functional group at one end and a tetrafluorophenyl (TFP) ester at the other. The chemical structure can be represented as follows:

  • Molecular Formula : C11H16N4O6
  • Molecular Weight : 300.3 g/mol
  • CAS Number : 1312309-64-0

The hydrophilic nature of the PEG spacer enhances solubility in aqueous environments, which is crucial for biological applications. The azide group enables strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for selective labeling of biomolecules without interfering with their natural functions.

Bio-Orthogonal Reactions

The azide group in this compound can react with alkynes through bio-orthogonal reactions, forming stable triazole bonds. This reaction is particularly advantageous in live-cell imaging and tracking due to its specificity and minimal background interference. The TFP ester reacts with primary and secondary amines, facilitating the conjugation of proteins and other biomolecules.

Stability and Reactivity

The stability of the TFP ester is critical for maintaining the integrity of the conjugated molecules until they reach their target site. The hydrolysis of NHS esters, such as TFP esters, occurs at varying rates depending on pH and temperature, which can influence the efficiency of bioconjugation processes . For instance, at physiological pH (around 7.4), the half-life of hydrolysis is approximately 4–5 hours, which allows sufficient time for conjugation reactions to occur.

Applications in Protein Labeling

This compound has been successfully employed in various studies for protein labeling. One notable case involved its use in synthesizing fluorogenic probes that enable real-time monitoring of protein-protein interactions in living cells. The study demonstrated that the PEG linker did not significantly hinder the quenching efficiency of fluorophores, which is vital for accurate detection .

Case Studies

  • Fluorogenic Probe Synthesis :
    • Researchers synthesized probes using this compound to investigate protein interactions. The results indicated effective quenching capabilities across different fluorophores, confirming the utility of this compound in live-cell imaging applications .
  • Antibody Conjugation :
    • In another study focused on antibody-drug conjugates (ADCs), this compound was used to attach cytotoxic agents to antibodies via bio-orthogonal chemistry. This approach enhanced the therapeutic efficacy by ensuring targeted delivery while minimizing systemic toxicity .
  • In Vivo Applications :
    • The zebrafish model has been utilized to assess the pharmacokinetics and biodistribution of compounds linked via this compound. Results showed that compounds maintained stability while displaying targeted accumulation in specific tissues, highlighting the potential for therapeutic applications .

Data Table: Summary of Key Findings

StudyApplicationKey Findings
Protein LabelingEffective quenching in live-cell imaging; specificity maintained with PEG linker.
Fluorogenic ProbesHigh product yield; minimal purification required post-synthesis.
Antibody ConjugationEnhanced therapeutic efficacy via targeted delivery; reduced systemic toxicity.

Q & A

Basic Research Questions

Q. What are the primary chemical reactions and optimal conditions for Azido-PEG2-TFP ester in bioconjugation?

  • Methodological Answer : this compound undergoes two key reactions:

  • Click Chemistry : The azide (N₃) group reacts with alkynes (e.g., DBCO, BCN) via strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages. Optimal conditions include ambient temperature, aqueous or organic solvents (e.g., DMSO), and neutral pH .
  • TFP Ester Reactivity : The trifluorophenyl (TFP) ester reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds. Use pH 8–9 (e.g., bicarbonate buffer) and avoid prolonged exposure to moisture to prevent hydrolysis .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :

  • Short-term : Store at –20°C in airtight, light-protected vials with desiccants to minimize hydrolysis and azide degradation .
  • Long-term : Aliquot to avoid freeze-thaw cycles. Confirm stability via HPLC or NMR if stored >6 months .

Q. What analytical techniques confirm successful conjugation of this compound to biomolecules?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Detect TFP ester release (absorbance at 260–280 nm) after reaction .
  • Mass Spectrometry (MS) : Confirm molecular weight shifts (e.g., +365.4 Da for PEG2 linker) .
  • Fluorescence Gel Electrophoresis : Track PEGylation-induced mobility shifts in labeled proteins .

Q. How does the PEG chain length in Azido-PEGn-TFP esters affect reactivity and application?

  • Methodological Answer :

  • Shorter Chains (e.g., PEG2) : Higher reactivity due to reduced steric hindrance; suitable for small-molecule conjugates .
  • Longer Chains (e.g., PEG12) : Improved solubility and biocompatibility for larger biomolecules (e.g., antibodies) .
  • Validation : Compare reaction kinetics via time-course HPLC for different PEG lengths .

Q. What are common competing reactions when using TFP esters in aqueous solutions?

  • Methodological Answer :

  • Hydrolysis : Competing with amide bond formation; mitigated by using fresh buffers (pH 8–9) and minimizing reaction time .
  • Nonspecific Binding : Pre-incubate TFP esters with inert amines (e.g., glycine) to quench excess reactivity .

Advanced Research Questions

Q. How can reaction parameters be optimized to maximize conjugation efficiency of this compound with amine-rich proteins?

  • Methodological Answer :

  • Molar Ratio Screening : Test 1:1 to 1:10 (protein:reagent) ratios to balance labeling efficiency and aggregation .
  • Temperature Optimization : Compare yields at 4°C (slow, specific) vs. 25°C (fast, risk of side reactions) .
  • Quenching Validation : Use SDS-PAGE to confirm unreacted TFP ester removal via dialysis or size-exclusion chromatography .

Q. How can cross-reactivity between this compound and non-target functional groups (e.g., thiols) be addressed?

  • Methodological Answer :

  • Selective Blocking : Pre-treat samples with thiol-blocking agents (e.g., iodoacetamide) before conjugation .
  • Orthogonal Chemistry : Use sequential labeling (e.g., click chemistry first, followed by TFP-amine reactions) to isolate steps .

Q. What strategies prevent hydrolysis of TFP esters during long-term bioconjugation experiments?

  • Methodological Answer :

  • Anhydrous Conditions : Use organic solvents (e.g., DMF) for initial reagent dissolution .
  • Controlled Buffering : Add pH stabilizers (e.g., HEPES) to maintain alkaline conditions without overshooting .
  • Real-Time Monitoring : Track hydrolysis via LC-MS at 0, 1, and 3-hour intervals to adjust reaction timing .

Q. How can this compound be integrated with advanced imaging techniques (e.g., super-resolution microscopy)?

  • Methodological Answer :

  • Dual Labeling : Combine with fluorophore-conjugated DBCO for simultaneous targeting and imaging .
  • Quencher Pairing : Use FRET-based probes to monitor conjugate stability in live cells .

Q. How to design controlled experiments to evaluate the efficiency of this compound in drug delivery systems?

  • Methodological Answer :

  • Negative Controls : Include non-reactive PEG analogs (e.g., methoxy-PEG2-TFP) to assess nonspecific binding .
  • Dose-Response Studies : Measure cellular uptake (e.g., flow cytometry) across reagent concentrations .
  • In Vivo Validation : Use isotopic labeling (e.g., ¹⁴C-PEG2) in murine models to track biodistribution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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